Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
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Overview
Description
Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanamide group attached to a pyrazole ring, which is further substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. This reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide
Uniqueness: Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is unique due to the presence of the cyanamide group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the cyanamide functionality or have different substituents on the pyrazole ring .
Biological Activity
Cyanamide derivatives, particularly those containing pyrazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a notable example that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
This compound is synthesized through various methods involving cyanamide and pyrazole derivatives. The synthesis often includes the coupling of cyanamide with substituted pyrazoles under specific conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyanamide derivatives. For instance, a series of pyrazole-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain cyanamide derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating significant antiproliferative activity .
Anti-inflammatory Properties
Cyanamide derivatives have also been assessed for their anti-inflammatory activity . In vitro assays demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. One study found that certain derivatives showed selectivity indices superior to celecoxib .
Enzyme Inhibition
The compound has been tested for its ability to inhibit various enzymes relevant to disease processes. Notably, it showed promising results as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase) and alkaline phosphatase. These enzymes play crucial roles in cellular signaling and metabolism, making their inhibition a potential therapeutic target .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, cyanamide derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from cyanamide have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A recent study evaluated several cyanamide-pyrazole hybrids against human cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with certain substitutions enhancing potency .
- Mechanism of Action : The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory mediators such as prostaglandins. Molecular docking studies suggested strong binding affinities between the compounds and COX enzymes .
- Enzymatic Activity : The inhibitory effects on alkaline phosphatase were linked to the structural features of the cyanamide derivatives, which may interfere with substrate binding .
Properties
CAS No. |
924859-50-7 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyanamide |
InChI |
InChI=1S/C12H12N4O/c1-9-11(14-8-13)12(17)16(15(9)2)10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChI Key |
PATCITZAGOYVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC#N |
Origin of Product |
United States |
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